tert-Butyl 3-bromo-5-isobutoxybenzoate

Description

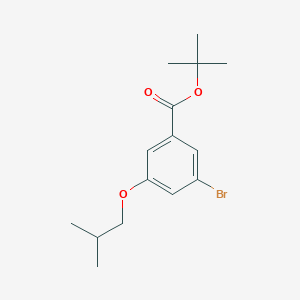

tert-Butyl 3-bromo-5-isobutoxybenzoate (C₁₅H₂₁BrO₃, molecular weight 329.24 g/mol) is a brominated aromatic ester featuring a tert-butyl ester group, a bromine substituent at the 3-position, and an isobutoxy group at the 5-position of the benzene ring . Its CAS registry number is 2749392-96-7, and it is commonly utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials. The isobutoxy moiety contributes to the compound’s lipophilicity, which may affect solubility and bioavailability .

Properties

IUPAC Name |

tert-butyl 3-bromo-5-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrO3/c1-10(2)9-18-13-7-11(6-12(16)8-13)14(17)19-15(3,4)5/h6-8,10H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGOETHHEWQJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-isobutoxybenzoate typically involves the esterification of 3-bromo-5-isobutoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-5-isobutoxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds such as 3-azido-5-isobutoxybenzoate or 3-thio-5-isobutoxybenzoate.

Ester Hydrolysis: The major products are 3-bromo-5-isobutoxybenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-isobutoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structural features. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

Industry: In the industrial sector, this compound is utilized in the production of polymers and advanced materials. Its reactivity makes it a valuable component in the synthesis of functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-isobutoxybenzoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis, leading to the release of tert-butyl alcohol and the formation of carboxylic acids. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: tert-Butyl 3-bromo-4-isobutoxybenzoate

The positional isomer, tert-butyl 3-bromo-4-isobutoxybenzoate (CAS 2749395-89-7), shares the same molecular formula (C₁₅H₂₁BrO₃) and weight (329.24 g/mol) but differs in the placement of the isobutoxy group at the 4-position instead of the 5-position . This subtle structural variation alters the electronic and steric environment of the aromatic ring:

- Synthetic Applications : The 4-isobutoxy isomer may exhibit distinct regioselectivity in cross-coupling reactions due to differences in steric hindrance near the bromine atom.

Functional Group Variants: Methyl 2-amino-5-bromo-4-methoxybenzoate

Methyl 2-amino-5-bromo-4-methoxybenzoate (C₉H₉BrNO₃, molecular weight 274.08 g/mol) differs in three key aspects :

Substituents: An amino group at the 2-position introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Methoxy vs. Isobutoxy : The smaller methoxy group at the 4-position reduces lipophilicity compared to isobutoxy, which may impact membrane permeability in biological systems.

Halogenated Analog: 2-Bromo-4-nitrobenzonitrile

2-Bromo-4-nitrobenzonitrile (C₇H₃BrN₂O₂, molecular weight 229.02 g/mol) shares a brominated aromatic core but features a nitro group (strong electron-withdrawing) and a nitrile moiety . Key contrasts include:

- Reactivity : The nitro group deactivates the ring, making electrophilic substitution less favorable compared to the electron-donating isobutoxy group in tert-butyl 3-bromo-5-isobutoxybenzoate.

- Applications : Nitriles are versatile intermediates for heterocycle synthesis, whereas benzoate esters are more commonly used in protecting-group strategies.

Data Table: Structural and Physical Properties of Selected Compounds

Research Findings and Implications

- Steric Effects : The tert-butyl group in this compound hinders nucleophilic attack at the ester carbonyl, making it more stable under basic conditions compared to methyl esters .

- Biological Relevance: Amino-substituted analogs (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate) show enhanced water solubility, suggesting broader applicability in drug design compared to highly lipophilic tert-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.